- Preparation of CBI analogues of the duocarmycins and CC-1065 as antitumor agents with DNA alkylating activity, World Intellectual Property Organization, , ,
Cas no 93476-60-9 (5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID)
93476-60-9 structure
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Properties
Names and Identifiers
-
- 5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID
- 1H-INDOLE-2-CARBOXYLIC ACID,5-ETHOXY
- 5-Ethoxy-1H-indole-2-carboxylic acid (ACI)
- Indole-2-carboxylic acid, 5-ethoxy- (7CI)
- 5-Ethoxy-2-indolecarboxylic acid
- MFCD02664445
- 5-Ethoxy-1H-indole-2-carboxylicacid
- DA-37410
- 5-ethoxyindole-2-carboxylic acid
- Oprea1_836862
- SR-01000368637
- KZMBIHHDQRATDI-UHFFFAOYSA-N
- E81940
- 93476-60-9
- SR-01000368637-1
- SCHEMBL4371734
- CS-0148697
- DTXSID30360104
- BS-49404
- AKOS000300633
- 5-Ethoxy-1H-indole-2-carboxylic acid
- +Expand
-
- MFCD02664445
- KZMBIHHDQRATDI-UHFFFAOYSA-N
- 1S/C11H11NO3/c1-2-15-8-3-4-9-7(5-8)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
- O=C(C1NC2C(=CC(=CC=2)OCC)C=1)O
Computed Properties
- 205.07389321g/mol
- 2
- 4
- 3
- 205.07389321g/mol
- 15
- 244
- 0
- 0
- 0
- 0
- 0
- 1
- 2.6
- 62.3Ų
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Price
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 0.5 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt
1.2 overnight, rt
1.3 Reagents: Lithium hydroxide Solvents: Acetonitrile , Water ; 3 h, 40 °C
1.4 Reagents: Acetic acid ; neutralized
1.2 overnight, rt
1.3 Reagents: Lithium hydroxide Solvents: Acetonitrile , Water ; 3 h, 40 °C
1.4 Reagents: Acetic acid ; neutralized
Reference
- Preparation of seco-cyclopropapyrroloindole compounds, their conjugates with anti-mesothelin antibodies, and their use as anti-cancer agents, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium ethoxide
1.2 Reagents: Acetic acid , Zinc
1.2 Reagents: Acetic acid , Zinc
Reference
- Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)-1-(piperazinyl) methanone derivatives as 5-HT6 receptor ligands: part IPharma Chemica, 2012, 4(3), 896-902,
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Raw materials
- Ethyl 5-Hydroxyindole-2-carboxylate
- 4-ethoxy-2-methyl-1-nitrobenzene
- 1H-Indole-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Preparation Products
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Related Literature
-
Ismael Cotte-Rodríguez,Eric Handberg,Robert J. Noll,David P. A. Kilgour,R. Graham Cooks Analyst, 2005,130, 679-686
-
F. Aparicio,M. J. Mayoral,C. Montoro-García Chem. Commun., 2019,55, 7277-7299
-
Chia-Yuan Chang,Tzu-Ming Pan Food Funct., 2019,10, 7634-7644
-
Mieock Kim,François P. Gabbaï Dalton Trans., 2004, 3403-3407
-
6. Contents
-
Hongchu Du,Sebastian Wohlrab,Margarita Weiß,Stefan Kaskel J. Mater. Chem., 2007,17, 4605-4610
-
P. F. Marques,J. C. Belchior,J. P. Braga Phys. Chem. Chem. Phys., 2001,3, 5521-5527
-
Véronique Jollet,Flora Chambon,Franck Rataboul,Amandine Cabiac,Catherine Pinel,Emmanuelle Guillon,Nadine Essayem Green Chem., 2009,11, 2052-2060
93476-60-9 (5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID) Related Products
- 16732-73-3(6-Methoxy-1H-indole-2-carboxylic acid)
- 98081-83-5(Methyl 6-methoxy-1H-indole-2-carboxylate)
- 24610-33-1(7-Methoxy-1H-indole-2-carboxylic acid)
- 4382-54-1(5-Methoxy-1H-indole-2-carboxylic acid)
- 103260-65-7(4-Methoxyindole-2-carboxylic acid)
- 88210-96-2(5,6-Dimethoxy-1H-indole-2-carboxylic acid)
- 39731-09-4(1H-Indole-2-carboxylicacid, 4-(phenylmethoxy)-)
- 67929-86-6(Methyl 5-methoxyindole-2-carboxylate)
- 75433-99-7(6-Methoxyquinoline-2-carboxylic acid)
- 16382-17-5(Ethyl 5-ethoxy-1H-indole-2-carboxylate)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93476-60-9)5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID
99%
5g
174